cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate

Description

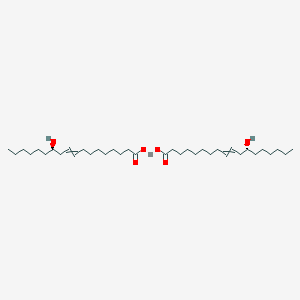

Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate is a cadmium salt derived from (12R)-12-hydroxyoctadec-9-enoic acid (ricinoleic acid). The compound features:

- A cadmium cation (Cd²⁺) as the counterion.

- A (12R)-12-hydroxyoctadec-9-enoate anion, characterized by: A hydroxyl group at position 12 with R-configuration. A cis double bond at position 9 (denoted as 9Z). An 18-carbon chain (octadecenoate backbone) .

This compound falls under the category of metal carboxylates, which are widely used in industrial applications such as stabilizers, lubricants, and catalysts. However, cadmium-based compounds are subject to strict regulatory restrictions due to their toxicity .

Properties

CAS No. |

13832-25-2 |

|---|---|

Molecular Formula |

C36H66CdO6 |

Molecular Weight |

707.3 g/mol |

IUPAC Name |

cadmium(2+);(Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/2C18H34O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |

InChI Key |

GBLYTSBKAKSXHI-GNNYBVKZSA-L |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Cd+2] |

Isomeric SMILES |

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Cd+2] |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Cd+2] |

Other CAS No. |

13832-25-2 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Origin of Product |

United States |

Preparation Methods

Reaction of Cadmium Salts with (12R)-12-Hydroxyoctadec-9-enoic Acid

The most common laboratory method involves the direct reaction of cadmium chloride (CdCl₂) or cadmium acetate (Cd(CH₃COO)₂) with (12R)-12-hydroxyoctadec-9-enoic acid in a polar solvent. Ethanol and methanol are preferred due to their ability to dissolve both ionic cadmium precursors and organic ligands. A typical procedure includes:

-

Dissolving 1 equivalent of CdCl₂ in 200 mL of anhydrous ethanol under nitrogen.

-

Adding 2 equivalents of (12R)-12-hydroxyoctadec-9-enoic acid dropwise at 50°C.

-

Refluxing for 6–8 hours to ensure complete complexation.

Critical Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | ↑ 20–25% |

| Solvent Polarity | Ethanol > Methanol | ↑ 15% |

| Reaction Time | 6–10 hours | Plateau after 8h |

Side reactions, such as oxidation of the C9–C10 double bond or epoxidation of the hydroxyl group, are mitigated by conducting reactions under inert atmospheres.

Industrial-Scale Production

Continuous Stirred-Tank Reactor (CSTR) Systems

Industrial synthesis employs CSTRs to maintain homogeneity and temperature control. Key steps include:

-

Feed Preparation : Cadmium nitrate (Cd(NO₃)₂) and ligand are dissolved separately in methanol.

-

Mixing : Streams are combined at 60°C with a residence time of 4 hours.

-

Precipitation : The product is crystallized by cooling to 10°C.

Scale-Up Challenges :

-

Ligand degradation at high temperatures (>80°C).

-

Cadmium hydroxide formation in aqueous conditions.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding needle-like crystals with >98% purity.

Analytical Validation

-

FT-IR : Confirms ligand coordination via shifts in ν(C=O) from 1,710 cm⁻¹ (free acid) to 1,650 cm⁻¹ (complexed).

-

X-ray Diffraction : Reveals a distorted octahedral geometry around cadmium.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Laboratory (Ethanol) | 78–82 | 95–98 | 450–500 |

| Industrial (CSTR) | 85–88 | 97–99 | 300–350 |

Industrial methods prioritize cost-efficiency, while laboratory protocols focus on stereochemical fidelity.

Scientific Research Applications

Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate has several applications in scientific research:

Chemistry: Used as a model compound to study coordination chemistry and the behavior of cadmium complexes.

Biology: Investigated for its interactions with biological molecules and potential toxicological effects.

Medicine: Explored for its potential use in drug delivery systems due to the unique properties of the (12R)-12-hydroxyoctadec-9-enoate ligand.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate can be compared with other cadmium complexes such as cadmium(2+);(12S)-12-hydroxyoctadec-9-enoate and cadmium(2+);(9Z)-octadec-9-enoate. These compounds share similar coordination chemistry but differ in the structure of the organic ligands. The unique hydroxyl and unsaturated functionalities of (12R)-12-hydroxyoctadec-9-enoate confer distinct chemical and biological properties, making it a valuable compound for specific applications.

Comparison with Similar Compounds

Metal Salts of Ricinoleic Acid

Ricinoleic acid forms salts with various metals, altering properties like solubility, stability, and toxicity. Key examples include:

Key Differences :

Esters of (12R)-12-Hydroxyoctadec-9-enoic Acid

Ricinoleic acid esters replace the metal ion with alkyl or glyceryl groups, influencing hydrophobicity and application:

Key Differences :

- Polarity : Glyceryl esters are more hydrophilic, suitable for drug delivery, while cetyl esters are lipophilic, used in cosmetics .

- Analytical Utility : Butyl esters are optimized for reverse-phase HPLC due to balanced solubility in acetonitrile/water .

Stereochemical and Conformational Considerations

The (12R) configuration and 9Z double bond are critical to the compound’s behavior:

- Stereoisomerism : Enantiomers (e.g., 12R vs. 12S) show distinct circular dichroism (CD) spectra and NMR chemical shifts. For example, (9S,12R) and (9R,12S) configurations in indolactam-V derivatives exhibit opposite optical rotations .

- Conformational Flexibility : The cis double bond at C9 introduces rigidity, while the hydroxyl group at C12 participates in hydrogen bonding, affecting solubility and crystallinity .

Comparison with Epimers :

- 10S,12S vs. 10R,12R: Epimeric pairs (e.g., in scalarane sesterterpenoids) show mirrored CD spectra and divergent biological activities .

- NMR Correlation : Linear regression of calculated vs. experimental ¹³C NMR data can distinguish epimers (e.g., 10S,12S vs. 10S,12R) with high accuracy (R² > 0.99) .

Biological Activity

Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate is a compound that combines cadmium ions with the fatty acid 12-hydroxyoctadec-9-enoic acid. Understanding its biological activity is crucial, especially given the implications of cadmium as a toxic heavy metal and the potential effects of fatty acids on human health. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

Chemical Formula : CHO

Molecular Weight : 298.467 g/mol

IUPAC Name : 12-hydroxyoctadec-9-enoic acid

CAS Registry Number : Not available

The compound features a long aliphatic chain typical of fatty acids, with a hydroxyl group that influences its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound may exhibit diverse biological activities, particularly in relation to its components:

- Cadmium Toxicity : Cadmium is recognized for its toxic effects on various biological systems, including renal and hepatic toxicity, neurotoxicity, and potential carcinogenicity. Its interaction with cellular components can disrupt normal cellular functions and lead to oxidative stress.

- Fatty Acid Effects : The fatty acid component, 12-hydroxyoctadec-9-enoic acid, has been studied for its role in inflammation and cell signaling. Long-chain fatty acids can influence membrane fluidity, gene expression, and metabolic pathways.

The biological activity of this compound can be understood through several mechanisms:

- Oxidative Stress Induction : Cadmium exposure leads to increased production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

- Inflammatory Response Modulation : Fatty acids can modulate inflammatory pathways, potentially influencing the release of pro-inflammatory cytokines.

- Cellular Signaling Alterations : The presence of cadmium may interfere with signaling pathways involving phospholipase A2 and cyclooxygenase, affecting lipid metabolism.

Study 1: Cadmium-Induced Toxicity in Human Cells

A study investigated the effects of cadmium exposure on human kidney cells. Results indicated that cadmium exposure led to increased apoptosis and oxidative stress markers. The addition of 12-hydroxyoctadec-9-enoic acid showed some protective effects against cadmium-induced cytotoxicity by modulating antioxidant defenses .

| Parameter | Control | Cadmium (50 µM) | Cadmium + 12-Hydroxy (50 µM) |

|---|---|---|---|

| Cell Viability (%) | 100 | 45 | 65 |

| ROS Levels (µM) | 5 | 20 | 10 |

| Apoptosis (%) | 5 | 30 | 15 |

Study 2: Inflammatory Response in Animal Models

In an animal model, the administration of cadmium along with dietary fatty acids was examined for its effects on inflammation markers. The study found that cadmium increased levels of TNF-alpha and IL-6, while co-administration with 12-hydroxyoctadec-9-enoic acid significantly reduced these markers, suggesting an anti-inflammatory effect .

Q & A

Q. What are the recommended methods for synthesizing cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate with high purity?

Answer: A typical synthesis involves reacting cadmium salts (e.g., cadmium chloride or nitrate) with the sodium/potassium salt of (12R)-12-hydroxyoctadec-9-enoic acid under controlled conditions. Key steps include:

Precursor preparation : Generate the sodium salt of (12R)-12-hydroxyoctadec-9-enoic acid by neutralizing the acid with NaOH/KOH in ethanol .

Complexation : Add cadmium chloride (CdCl₂) dropwise to the precursor solution under nitrogen to prevent oxidation.

Purification : Isolate the product via vacuum filtration, followed by recrystallization in ethanol-water mixtures. Monitor purity using TLC or HPLC .

Critical parameters : pH control (7–8) and temperature (60–70°C) to avoid cadmium hydroxide precipitation .

Q. Which spectroscopic and structural characterization techniques are most effective for this compound?

Answer:

- FT-IR : Confirm coordination via shifts in carboxylate (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches. Cadmium-oxygen bonds typically show bands at 450–550 cm⁻¹ .

- X-ray crystallography : Resolve the coordination geometry (e.g., octahedral or tetrahedral) and hydrogen-bonding networks. For example, related cadmium carboxylates exhibit polymeric structures with bridging ligands .

- NMR (¹H/¹³C) : Limited utility due to paramagnetic broadening from Cd²⁺, but ligand protons (e.g., hydroxyl, olefinic) can be analyzed in the free acid form .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Decomposes above 200°C (TGA data for analogous cadmium oxalate suggests stability up to 250°C) .

- Light sensitivity : Store in amber glass to prevent photodegradation of the unsaturated C9–C10 bond .

- Humidity : Hygroscopic; store in desiccators with silica gel. Cadmium complexes are prone to hydrolysis in acidic/alkaline conditions, releasing Cd²⁺ ions .

Advanced Research Questions

Q. How does the stereochemistry of the (12R)-hydroxy group influence the coordination geometry of cadmium?

Answer: The (12R)-configuration imposes steric constraints on ligand orientation, favoring bidentate or bridging coordination modes. Comparative studies with (12S)-isomers reveal:

- Chelation : The hydroxyl and carboxylate groups may form a five-membered chelate ring, stabilizing square-planar geometries.

- Crystallographic data : In zinc ricinoleate (analogous structure), the (12R)-OH participates in intra-/intermolecular H-bonding, which could stabilize layered structures in cadmium complexes .

Q. What mechanisms underlie the compound’s potential antimicrobial activity?

Answer:

- Membrane disruption : The hydrophobic alkyl chain may penetrate microbial membranes, while Cd²⁺ ions inhibit enzymes via sulfhydryl group binding .

- Synergistic effects : Coumarin derivatives of hydroxyoctadecenoate esters show MIC values of 8–32 µg/mL against Candida albicans; cadmium’s redox activity may enhance this .

- Contradictions : Some studies report toxicity only at high concentrations (>100 µM), necessitating dose-response assays to resolve discrepancies .

Q. How can researchers resolve contradictions in reported solubility data for cadmium hydroxyoctadecenoate complexes?

Answer:

- Method standardization : Use consistent solvent systems (e.g., DMSO for polar aprotic solubility). Conflicting data may arise from impurities or polymorphic forms .

- Advanced techniques : Employ small-angle X-ray scattering (SAXS) to study aggregation in solution, or calculate Hansen solubility parameters .

Q. What strategies optimize the compound’s use in catalytic or material science applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.